molecular formula C19H16N4O B12907888 N-Benzyl-3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxamide CAS No. 827316-53-0

N-Benzyl-3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxamide

Cat. No.: B12907888
CAS No.: 827316-53-0
M. Wt: 316.4 g/mol
InChI Key: ZXHCEEQZAPZPIK-UHFFFAOYSA-N
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Description

N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) under reflux conditions . This reaction yields the desired compound with a moderate yield.

Industrial Production Methods

While specific industrial production methods for N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-(1H-INDOL-3-YL)-N-METHYLETHANAMINE: Another indole derivative with a similar structure but different functional groups.

    4-AMINO-5-BENZOYL-1-BENZYL-2-(4,5,6,7-TETRAHYDRO-1H-INDOL-2-YL)-1H-PYRROLE-3-CARBONITRILE: A compound with a pyrrole ring instead of a pyrazole ring.

Uniqueness

N-BENZYL-3-(1H-INDOL-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of an indole ring, a pyrazole ring, and a benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

827316-53-0

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

N-benzyl-5-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H16N4O/c24-19(20-11-13-6-2-1-3-7-13)15-12-21-23-18(15)17-10-14-8-4-5-9-16(14)22-17/h1-10,12,22H,11H2,(H,20,24)(H,21,23)

InChI Key

ZXHCEEQZAPZPIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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